molecular formula C21H30O5 B602619 Cortisol-9,11,12,12-d4 CAS No. 73565-87-4

Cortisol-9,11,12,12-d4

Cat. No.: B602619
CAS No.: 73565-87-4
M. Wt: 364.5 g/mol
InChI Key: JYGXADMDTFJGBT-SSWZDPBISA-N
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Description

Hydrocortisone-d4 is a deuterated form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. It is used as an internal standard for the quantification of hydrocortisone in various analytical applications, particularly in mass spectrometry .

Future Directions

Cortisol-9,11,12,12-d4 can be used as a promising source for non-invasive assessment of stress biomarkers such as cortisol and other steroid hormones . It has been successfully applied to the cortisol analysis of human eccrine sweat samples . This is the first demonstration that HPLC-MS/MS can be used for the sensitive and highly specific determination of cortisol in human eccrine sweat in the presence of at least one isomer that has similar hydrophobicity as cortisol .

Biochemical Analysis

Biochemical Properties

Cortisol-9,11,12,12-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, cortisol stimulates many copper enzymes (often to 50% of their total potential), including lysyl oxidase, an enzyme that cross-links collagen and elastin .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, cortisol production is increased during periods of stress, and it is a major effector molecule in the hypothalamic-pituitary-adrenal axis (HPA) stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an agonist at the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR), with an approximately 6- to 10-fold greater affinity for MR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it plays a role in the synthesis of new glucose molecules in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Comparison with Similar Compounds

Hydrocortisone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and the positions of deuterium labeling.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cortisol-9,11,12,12-d4 involves the introduction of deuterium atoms at positions 9, 11, 12, and 12 of the cortisol molecule. This can be achieved through a series of selective deuterium labeling reactions.", "Starting Materials": [ "Cortisol", "Deuterium oxide (D2O)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Cortisol is dissolved in D2O and heated at 80°C for several hours to exchange the hydrogen atoms at positions 9, 11, 12, and 12 with deuterium atoms.", "Step 2: The resulting mixture is then treated with D2 gas under high pressure and high temperature to selectively label the remaining hydrogen atoms with deuterium at positions 1, 2, 3, 4, 6, 7, 8, 13, and 14.", "Step 3: The labeled cortisol is then purified using chromatography techniques to obtain Cortisol-9,11,12,12-d4." ] }

CAS No.

73565-87-4

Molecular Formula

C21H30O5

Molecular Weight

364.5 g/mol

IUPAC Name

(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D

InChI Key

JYGXADMDTFJGBT-SSWZDPBISA-N

Isomeric SMILES

[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Purity

95% by HPLC; 98% atom D

Related CAS

73565-87-4 (unlabelled)

Synonyms

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4)

tag

Cortisone Impurities

Origin of Product

United States
Customer
Q & A

Q1: Why is Cortisol-9,11,12,12-d4 used in the analysis of cortisol?

A: this compound is a deuterated form of cortisol, meaning it has four hydrogen atoms replaced with deuterium atoms. This modification does not significantly alter its chemical behavior but makes it distinguishable from cortisol in mass spectrometry analysis. Therefore, it is used as an internal standard in analytical techniques like LC-MS/MS [, ]. Internal standards are crucial for accurate quantification as they correct for variations in sample preparation and instrument response.

Q2: How does the use of this compound improve the accuracy of cortisol measurements in complex matrices like sweat and urine?

A: Both sweat and urine contain numerous compounds that can interfere with the accurate detection and quantification of cortisol. By adding a known amount of this compound to the sample before analysis, researchers can account for any loss of cortisol during sample preparation or variation in ionization efficiency during mass spectrometry. This is because this compound will exhibit similar behavior to cortisol throughout the analytical process, allowing for a more accurate determination of the true cortisol concentration in the sample [, ].

  1. Li, J. et al. Quantification of cortisol in human eccrine sweat by liquid chromatography - tandem mass spectrometry. Biomed. Chromatogr. 30, 1295–1301 (2016).
  2. Soldin, O. P., Vieira-Brock, P., & Samuels, M. A simple liquid chromatography-tandem mass spectrometry method for urinary free cortisol analysis: suitable for routine purpose. Clin. Chem. Lab. Med. 48, 1433–1437 (2010).

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